Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
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Overview
Description
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxyazetidine ring via a propyl chain. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols, under basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting the azetidine derivative with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The azetidine ring may also interact with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-azetidinyl)carbamate: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
Benzyl (3-(3-hydroxyazetidin-1-yl)ethyl)carbamate: Contains an ethyl chain instead of a propyl chain, affecting its chemical properties and applications.
Uniqueness
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is unique due to the presence of the hydroxyl group in the azetidine ring, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCHZCOBXULDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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